molecular formula C24H27ClN4O2 B2669250 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 1189983-05-8

2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide

Cat. No.: B2669250
CAS No.: 1189983-05-8
M. Wt: 438.96
InChI Key: FWHODNYHTHXBKF-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group, a morpholine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester.

    Substitution with chlorophenyl group: The pyrazole ring is then substituted with a chlorophenyl group using electrophilic aromatic substitution.

    Introduction of the morpholine ring: This step involves the nucleophilic substitution of the pyrazole ring with morpholine.

    Acetamide formation: The final step involves the reaction of the substituted pyrazole with N-ethyl-N-(3-methylphenyl)acetamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or infection.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide
  • 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the morpholine ring and the specific positioning of the chlorophenyl and acetamide groups contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2/c1-3-29(21-6-4-5-18(2)15-21)23(30)17-28-16-22(19-7-9-20(25)10-8-19)24(26-28)27-11-13-31-14-12-27/h4-10,15-16H,3,11-14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHODNYHTHXBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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